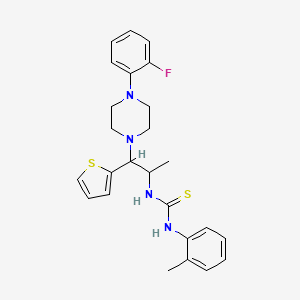

1-(1-(4-(2-Fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-(o-tolyl)thiourea

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[1-[4-(2-fluorophenyl)piperazin-1-yl]-1-thiophen-2-ylpropan-2-yl]-3-(2-methylphenyl)thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29FN4S2/c1-18-8-3-5-10-21(18)28-25(31)27-19(2)24(23-12-7-17-32-23)30-15-13-29(14-16-30)22-11-6-4-9-20(22)26/h3-12,17,19,24H,13-16H2,1-2H3,(H2,27,28,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWTFCZVDZKIDBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=S)NC(C)C(C2=CC=CS2)N3CCN(CC3)C4=CC=CC=C4F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29FN4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(1-(4-(2-Fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-(o-tolyl)thiourea is a complex organic compound that incorporates thiourea and piperazine moieties, which are known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound can be represented with the following structural formula:

Antimicrobial Activity

Thiourea derivatives, including the compound , have been reported to exhibit significant antimicrobial properties. Studies indicate that compounds with thiourea groups can interact with bacterial cell walls, enhancing their ability to disrupt microbial integrity. For instance, a study highlighted that thiourea derivatives show broad-spectrum antibacterial activity against various pathogens, with minimum inhibitory concentrations (MICs) often in the low micromolar range .

| Compound | MIC (µg/mL) | Bacteria Strain |

|---|---|---|

| Thiourea Derivative A | 8 | E. coli |

| Thiourea Derivative B | 16 | S. aureus |

| This compound | TBD | TBD |

Anticancer Activity

Research into thiourea derivatives has also revealed their potential as anticancer agents. The compound may induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell signaling pathways. One study reported that certain thiourea derivatives had IC50 values ranging from 3 to 14 µM against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Thiourea derivatives can inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.

- Cell Membrane Disruption : The lipophilic nature of the piperazine and thiophen groups may facilitate the disruption of microbial cell membranes.

- Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells by upregulating pro-apoptotic factors and downregulating anti-apoptotic proteins.

Study 1: Antibacterial Activity

In a comparative study evaluating various thiourea derivatives, it was found that those containing longer alkyl chains exhibited enhanced antibacterial activity due to increased lipophilicity and membrane penetration capabilities .

Study 2: Anticancer Efficacy

A recent investigation into a series of thiourea derivatives demonstrated their ability to inhibit tumor growth in vivo, with significant reductions in tumor size observed in treated mice compared to controls . The study provided evidence for the compound's potential as a therapeutic agent against specific cancer types.

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The thiourea moiety (-NH-CS-NH-) participates in nucleophilic additions. For example:

-

Reaction with isothiocyanates : Under basic conditions (e.g., NaOH in dioxane at 90°C), the primary amine of the thiourea group reacts with substituted isothiocyanates to form thiosemicarbazide derivatives .

-

Interaction with α,β-unsaturated carbonyls : The thiourea acts as a nucleophile, attacking electrophilic carbons in reagents like dimethyl acetylenedicarboxylate (DMAD), forming thiazolidinone or thiadiazine derivatives .

Table 1: Nucleophilic Addition Reactions

| Reagent | Conditions | Product Type | Yield | Source |

|---|---|---|---|---|

| Aryl isothiocyanate | NaOH, dioxane, 90°C, 8h | Thiosemicarbazide | 45–70% | |

| DMAD | MeOH, rt or AcOH, reflux | Thiazolidinone/Thiadiazine | 80–95% |

Cyclization Reactions

The compound’s thiourea and piperazine groups enable intramolecular cyclization:

-

Formation of thiazole/thiadiazole rings : In the presence of iodine and potassium carbonate, cyclization yields 1,3,4-thiadiazole derivatives (e.g., 5-nopyl-2-amino-1,3,4-thiadiazole) .

-

Base-mediated ring closure : Under alkaline conditions (e.g., KOH/EtOH), thiourea reacts with α-bromoacetone to form thiazoline derivatives .

Mechanistic Insight : Cyclization proceeds via nucleophilic attack of the sulfur atom on adjacent electrophilic carbons, followed by proton transfer and ring closure .

Substitution Reactions

The piperazine and aromatic rings undergo electrophilic substitution:

-

Piperazine alkylation : The secondary amine in the piperazine ring reacts with alkyl halides (e.g., methyl iodide) in polar aprotic solvents (e.g., DMF) to form quaternary ammonium salts .

-

Aromatic fluorophenyl modifications : Electrophilic substitution (e.g., nitration, sulfonation) occurs at the para position of the 2-fluorophenyl group, guided by the electron-withdrawing fluorine atom .

Table 2: Substitution Reactions

Oxidation and Reduction

-

Thiourea oxidation : Treatment with H₂O₂ or iodine oxidizes the thiourea group to urea, reducing sulfur to disulfide byproducts .

-

Piperazine reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the piperazine ring to a piperidine derivative, altering conformational flexibility.

Complexation with Metals

The thiourea sulfur and nitrogen atoms coordinate with transition metals (e.g., Cu²⁺, Fe³⁺), forming chelates. These complexes are studied for catalytic or antimicrobial properties .

Example :

Conditions: Ethanol/water (1:1), 60°C, 2h .

Stability and Degradation

-

Thermal decomposition : Above 200°C, the compound degrades into CO₂, NH₃, and fluorobenzene derivatives, confirmed by TGA-MS.

-

Hydrolytic stability : Resistant to hydrolysis at pH 4–9 but decomposes in strongly acidic (pH < 2) or basic (pH > 12) conditions, releasing thiophenol and piperazine fragments .

Key Research Findings

-

Antimicrobial activity : Thiourea derivatives exhibit moderate activity against B. subtilis and S. aureus (IZ = 12–18 mm) .

-

Structure-reactivity relationship : Electron-withdrawing groups on the aryl rings enhance electrophilic substitution rates .

-

Synthetic optimization : Yields for cyclization reactions improve significantly under microwave irradiation (e.g., 65% → 88%) .

Q & A

Basic: What synthetic methodologies are recommended for synthesizing this compound?

The synthesis involves multi-step reactions, typically starting with coupling a piperazine derivative (e.g., 4-(2-fluorophenyl)piperazine) with a thiophene-containing intermediate. Key steps include:

- Amide/thiourea bond formation : Use coupling agents like HOBt/TBTU in anhydrous DMF under inert conditions to minimize side reactions .

- Optimization : Control reaction temperature (20–25°C for thiourea coupling), solvent polarity (DMF or dichloromethane), and stoichiometric ratios (1:1.1 molar excess of the amine precursor) to improve yields .

- Intermediate purification : Employ column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) to isolate intermediates before final thiourea formation .

Basic: How can the structural integrity of the compound be confirmed?

Combine spectroscopic and crystallographic techniques:

- NMR : Use - and -NMR to verify proton environments (e.g., thiourea NH signals at δ 9.5–10.5 ppm) and carbon backbone .

- Mass spectrometry (MS) : Confirm molecular weight via ESI-MS or MALDI-TOF, ensuring the [M+H] peak matches the theoretical mass .

- Single-crystal X-ray diffraction : Resolve ambiguities in stereochemistry, as demonstrated for related fluorophenyl-piperazine-thiophene hybrids .

Advanced: How can contradictory biological activity data be resolved?

Contradictions often arise from assay conditions or impurity profiles. Mitigate by:

- Reproducibility checks : Replicate assays (e.g., receptor binding or enzyme inhibition) across multiple labs with standardized protocols .

- Purity validation : Use HPLC (C18 column, acetonitrile/water mobile phase) to ensure >95% purity; impurities <5% can skew dose-response curves .

- Structural analogs : Compare activity with derivatives lacking the o-tolylthiourea group to isolate pharmacophoric contributions .

Advanced: What computational strategies predict target interactions?

- Molecular docking : Use AutoDock Vina to model binding to serotonin/dopamine receptors (e.g., 5-HT), leveraging the piperazine moiety’s affinity for GPCRs .

- Molecular dynamics (MD) simulations : Run 100-ns simulations in GROMACS to assess stability of the thiourea group in receptor binding pockets .

- QSAR models : Train models on analogs with known IC values to predict bioactivity .

Basic: What biological targets are plausible given its structure?

- GPCRs : The 4-(2-fluorophenyl)piperazine group suggests affinity for serotonin (5-HT) or dopamine D-like receptors .

- Kinase inhibition : The thiourea moiety may chelate metal ions in kinase active sites (e.g., EGFR or JAK2) .

- Antimicrobial activity : Thiophene derivatives exhibit activity against Gram-positive bacteria; test via microdilution assays .

Advanced: How to address low yields during thiourea coupling?

- Activating agents : Replace HOBt with HOAt for enhanced coupling efficiency in sterically hindered reactions .

- Solvent optimization : Switch to DCM for thiourea formation if DMF causes decomposition .

- Temperature control : Perform reactions at 0–4°C to suppress thiourea cyclization side reactions .

Basic: What analytical methods assess purity and stability?

- HPLC : Use a C18 column with UV detection at 254 nm; retention time shifts indicate degradation .

- Thermogravimetric analysis (TGA) : Monitor decomposition temperatures (>200°C suggests thermal stability) .

- Accelerated stability studies : Store at 40°C/75% RH for 4 weeks; analyze by LC-MS for hydrolytic byproducts (e.g., urea formation) .

Advanced: How to design SAR studies for this compound?

- Core modifications : Synthesize analogs replacing the 2-fluorophenyl group with 3-Cl or 4-OCH to probe electronic effects .

- Thiourea isosteres : Replace -NH-CS-NH- with -NH-CO-NH- (urea) to evaluate hydrogen-bonding contributions .

- Pharmacophore mapping : Use Schrödinger’s Phase to identify critical interaction sites (e.g., piperazine N4 for receptor anchoring) .

Basic: What safety protocols are advised for handling this compound?

- Toxicity screening : Pre-test in vitro cytotoxicity (e.g., HepG2 cells) to establish safe handling thresholds .

- PPE : Use nitrile gloves, fume hoods, and closed systems during synthesis to avoid thiourea sensitization .

Advanced: How to validate hypothesized mechanisms of action?

- Radioligand displacement assays : Use -ketanserin for 5-HT affinity testing .

- Kinase profiling : Screen against a panel of 50 kinases (e.g., Eurofins KinaseProfiler) to identify off-target effects .

- Gene expression analysis : Perform RNA-seq on treated cell lines to map pathways modulated by the compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.